molecular formula C16H13N3O4S B3273368 5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 586333-65-5

5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3273368
CAS No.: 586333-65-5
M. Wt: 343.4 g/mol
InChI Key: ZUYWYYWKSODESD-UHFFFAOYSA-N
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Description

5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a phenyl group and a sulfamoylphenyl group attached to the pyrazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a sulfonation reaction followed by amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the sulfamoylphenyl group, which may result in different biological activities.

    1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid: Lacks the phenyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

The presence of both the phenyl and sulfamoylphenyl groups in 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid makes it unique compared to its analogs. These groups can influence the compound’s solubility, stability, and interaction with biological targets, potentially enhancing its therapeutic potential .

Biological Activity

5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly its inhibitory effects on carbonic anhydrases (CAs) and potential anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of sulfanilamide with sodium cyanate to form a sulfonamide intermediate, which is then reacted with hydrazine to yield the pyrazole derivative. The final product is characterized using techniques such as 1^{1}H-NMR, 13^{13}C-NMR, IR spectroscopy, and mass spectrometry.

General Synthesis Procedure

  • Starting Materials : Sulfanilamide and sodium cyanate.
  • Reflux : The mixture is refluxed with hydrazine hydrate in ethanol.
  • Cyclization : The resulting semicarbazide undergoes cyclization with appropriate chalcones in the presence of a base.
  • Purification : The product is purified through recrystallization.

Inhibition of Carbonic Anhydrases

The primary biological activity explored for this compound is its inhibitory effect on various human carbonic anhydrase isoforms (CAs).

Isoform Ki_i (nM) Activity
CA INot effectively inhibitedLow
CA II5.2 - 233Moderate
CA VII2.3 - 350Moderate
CA IX1.3 - 1.5High
CA XII0.62 - 0.99Very High

The compound exhibits particularly potent inhibition against CA IX and CA XII, making it a candidate for further investigation in cancer therapy due to the role of these isoforms in tumor growth and metastasis .

Anticancer Activity

In addition to CA inhibition, studies have evaluated the anticancer potential of this compound against various cancer cell lines, including:

  • Human Cervical Cancer (HeLa)
  • Colorectal Adenocarcinoma (DLD-1)
  • Pancreatic Cancer (SUIT-2)
  • Leukemia (K562)
  • Hepatocellular Carcinoma (HepG2)

Table summarizing anticancer activity:

Cell Line IC50_{50} (µM) Growth Inhibition (%)
HeLa5 - 29High
DLD-110 - 20Moderate
SUIT-268 - 104Significant
K562Not specifiedLow
HepG2Not specifiedModerate

The presence of the sulfamoyl group at the para position enhances the anticancer activity through hydrogen bonding interactions at the active site of target proteins .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • A study reported that derivatives similar to this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
  • Another research indicated that these compounds could inhibit biofilm formation in bacterial strains, suggesting potential applications in antimicrobial therapy alongside anticancer properties .

Properties

IUPAC Name

5-phenyl-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c17-24(22,23)13-8-6-12(7-9-13)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYWYYWKSODESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 3b (0.37 g, 1 mmol) in THF (10 mL) was added LiOH (35 mg, 1.5 mmol) followed by 2 mL of water at room temperature. The reaction mixture was stirred overnight. The reaction was quenched by adding 1N HCl. The solvent was evaporated in vacuo. The resulting white solids were collected by suction filtration and washed with water. The crude product was recrystallized from MeOH to give the titled compound (0.33 g, 96% yield) as a white solid. mp 188.5-190.9° C. 1H NMR (300 MHz, DMSO-d6): δ 13.10 (s, 1H), 7.87 (d, J=8 Hz, 2H), 7.55-7.48 (m, 4H), 7.44-7.37 (m, 3H), 7.34-7.26 (m, 2H), 7.10 (s, 1H).
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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